![molecular formula C15H11BrN2O3 B5812476 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione](/img/structure/B5812476.png)
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). In
Mecanismo De Acción
The mechanism of action of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce apoptosis in cancer cells, which makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione have been extensively studied. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione in lab experiments include its potency as an EGFR inhibitor, its selectivity for EGFR over other receptor tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. One direction is to explore the potential of this compound in combination therapy with other cancer drugs. Another direction is to investigate the potential of this compound in the treatment of other diseases that involve EGFR signaling, such as psoriasis and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective EGFR inhibitors based on the structure of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione.
Métodos De Síntesis
The synthesis of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-aminobenzoic acid to form 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. The synthesis of this compound has been optimized to provide high yields and purity.
Aplicaciones Científicas De Investigación
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell growth and proliferation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of various types of cancer.
Propiedades
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFLHGWSGWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.